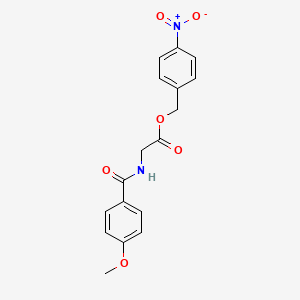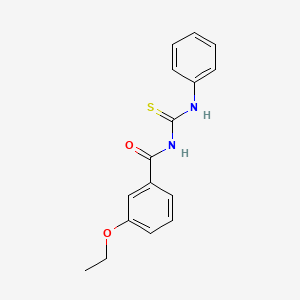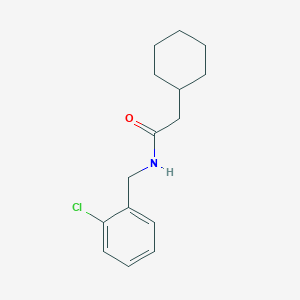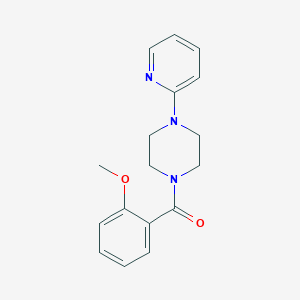
4-(benzyloxy)-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzyloxy)-N-(2-methoxyphenyl)benzamide, also known as BMB, is a synthetic compound that has gained attention in scientific research due to its potential applications in drug discovery and development. BMB belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide involves its ability to inhibit the activity of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which can result in the repression of gene expression. By inhibiting the activity of HDACs, 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide can lead to the increased expression of certain genes, which can have various physiological effects.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-(2-methoxyphenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of certain bacteria, and reduce inflammation in animal models. 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide has also been found to have potential applications in the treatment of neurological disorders, as it has been found to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, such as HDACs. This can allow researchers to study the effects of specific gene expression changes on various physiological processes. However, one limitation of using 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide in lab experiments is its potential toxicity, as it has been found to induce apoptosis in both cancer and normal cells.
Zukünftige Richtungen
There are several future directions for the study of 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide. One area of research is the development of more selective HDAC inhibitors, which can target specific HDAC isoforms. Another area of research is the study of the potential anti-inflammatory properties of 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide, as it has been found to reduce inflammation in animal models. Additionally, the potential applications of 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide in the treatment of neurological disorders, such as Alzheimer's disease, warrant further investigation.
Synthesemethoden
The synthesis of 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the reaction of 2-methoxybenzoic acid with thionyl chloride, which results in the formation of 2-methoxybenzoyl chloride. The next step involves the reaction of 2-methoxybenzoyl chloride with N-benzyl-4-aminobenzamide in the presence of triethylamine and dichloromethane. This reaction results in the formation of 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide as a white solid.
Wissenschaftliche Forschungsanwendungen
4-(benzyloxy)-N-(2-methoxyphenyl)benzamide has been found to have potential applications in drug discovery and development. It has been studied for its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. 4-(benzyloxy)-N-(2-methoxyphenyl)benzamide has also been studied for its potential anti-cancer properties, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-20-10-6-5-9-19(20)22-21(23)17-11-13-18(14-12-17)25-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYMUIVAIDDMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)





![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)


![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)

